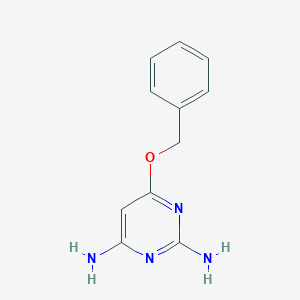

2,6-Diamino-4-(benzyloxy)pyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHQMTVQZOYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2,6 Diamino 4 Benzyloxy Pyrimidine

Synthetic Routes to the Pyrimidine (B1678525) Core

The construction of the pyrimidine scaffold is a fundamental step that relies on classical organic reactions, particularly condensation reactions.

The formation of the diaminopyrimidine core is efficiently achieved through the condensation of a C-N-C building block with a dicarbonyl equivalent. A widely utilized method involves the reaction of guanidine (B92328) with a β-keto ester or a related compound. Specifically, the condensation of ethyl cyanoacetate (B8463686) with guanidine in a basic medium is a common and effective route to produce a key intermediate, 2,6-diamino-4-hydroxypyrimidine. google.comgoogleapis.comorgsyn.org This reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent.

The general scheme for this condensation reaction is presented below:

Table 1: Reagents for the Condensation Reaction to form 2,6-Diamino-4-hydroxypyrimidine

| Reactant | Role | Typical Conditions |

| Ethyl Cyanoacetate | Dicarbonyl equivalent | Reacted with guanidine |

| Guanidine | C-N-C building block | Often used as its hydrochloride salt |

| Sodium Ethoxide | Base | In ethanol (B145695) solvent |

| Ethanol | Solvent | Anhydrous |

The direct product of the aforementioned condensation, 2,6-diamino-4-hydroxypyrimidine, serves as a crucial intermediate precursor. google.comgoogleapis.comorgsyn.org Due to the tautomerism of the hydroxyl group, this compound exists in equilibrium with its keto form, 2,6-diaminopyrimidin-4(3H)-one.

To facilitate the subsequent introduction of the benzyloxy group, the hydroxyl group is often converted into a better leaving group, typically a halogen. This is achieved through a halogenation reaction, most commonly chlorination. The treatment of 2,6-diamino-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding another key intermediate, 2,6-diamino-4-chloropyrimidine. google.comgoogleapis.comgoogle.comnih.gov This chloro-derivative is a versatile precursor for nucleophilic substitution reactions.

Introduction of the Benzyloxy Moiety

With the activated pyrimidine core in hand, the benzyloxy group can be introduced via a nucleophilic substitution reaction.

The introduction of the benzyloxy group is typically accomplished through a Williamson ether synthesis. This reaction involves the nucleophilic attack of a benzyloxide anion on an electrophilic carbon atom of the pyrimidine ring. The benzyloxide anion is generated in situ by treating benzyl (B1604629) alcohol with a strong base, such as sodium hydride or an alkali metal hydroxide.

The reaction conditions for the Williamson ether synthesis can be tailored, but generally involve an aprotic polar solvent to facilitate the Sₙ2 reaction mechanism.

Table 2: General Conditions for Williamson Ether Synthesis

| Parameter | Condition |

| Nucleophile | Sodium benzyloxide (from benzyl alcohol and a base) |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) |

| Temperature | Varies, can range from room temperature to elevated temperatures |

The most direct precursor for the synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine is 2,6-diamino-4-chloropyrimidine. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by the nucleophilic benzyloxide anion. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Alternatively, while less common for this specific transformation, direct O-alkylation of 2,6-diamino-4-hydroxypyrimidine with a benzyl halide under basic conditions can also be a potential route. However, the use of the chloro-intermediate is generally more efficient. The final product, this compound, has a reported melting point of 105-106 °C. amadischem.com

Derivatization Strategies and Analogue Generation

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activities. chemicalbook.com Derivatization can occur at several positions on the pyrimidine ring and its substituents.

One key derivatization strategy involves electrophilic substitution at the C5 position of the pyrimidine ring. This position is activated by the two amino groups, making it susceptible to reactions such as nitrosation or nitration. For instance, this compound can be used as a reactant to prepare 5-nitro or 5-nitroso pyrimidine derivatives. chemicalbook.com These nitro and nitroso groups can then serve as handles for further functionalization, such as reduction to an amino group, opening up possibilities for a wide array of new analogues.

Furthermore, the amino groups at the C2 and C6 positions can undergo various reactions, including N-alkylation, acylation, or condensation with carbonyl compounds to form Schiff bases. mdpi.com These modifications can significantly alter the physicochemical properties and biological activity of the resulting analogues. The generation of diverse libraries of compounds based on the this compound scaffold is a common strategy in drug discovery programs. nih.gov

Nucleophilic Substitution at Pyrimidine Ring Positions

A primary and well-established method for the synthesis of this compound involves nucleophilic aromatic substitution (SNAr) on a pyrimidine ring. This approach typically starts with a dihalopyrimidine or a pyrimidine with other suitable leaving groups.

A common precursor is 4-chloro-2,6-diaminopyrimidine (B16297), which can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). chemicalbook.commdpi.com The resulting 4-chloro-2,6-diaminopyrimidine is then reacted with benzyl alcohol in the presence of a base to yield the target compound. The chlorine atom at the C4 position is susceptible to displacement by the benzyloxy nucleophile.

The reactivity of different positions on the pyrimidine ring can be influenced by the substituents present. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic displacement than the C2 position. acs.org This regioselectivity is crucial for the controlled synthesis of asymmetrically substituted pyrimidines. The presence of electron-withdrawing groups, such as a nitro group, can further activate the pyrimidine ring towards nucleophilic attack. chemrxiv.org

The reaction conditions for nucleophilic substitution can be varied. For example, the reaction of 4-chloro-2,6-diaminopyrimidine can be carried out with sodium hydride in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to generate the alkoxide of benzyl alcohol, which then acts as the nucleophile. mdpi.com

Below is a table summarizing typical nucleophilic substitution reactions for the synthesis of pyrimidine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 4-Chloro-2,6-diaminopyrimidine | 85 | chemicalbook.com |

| 4-Chloro-2,6-diaminopyrimidine | (S)-2,3-isopropylidene glycerol, NaH, DMSO | (S)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | 77 | mdpi.com |

| 4-Chloro-2,6-diaminopyrimidine | (R)-2,3-isopropylidene glycerol, NaH, DMSO | (R)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | 77 | mdpi.com |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various N- and S-nucleophiles | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98 | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | O-nucleophiles | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 20-32 | nih.gov |

Functionalization of Amino and Benzyloxy Groups

Once the core this compound structure is assembled, further diversification can be achieved by functionalizing the amino and benzyloxy groups.

The amino groups at the C2 and C6 positions can undergo a variety of reactions, including acylation, alkylation, and arylation. These modifications are often crucial for modulating the biological activity of the resulting compounds. For instance, 2,4-diaminopyrimidine (B92962) derivatives are known to be potent kinase inhibitors, and substitution on the amino groups can significantly impact their inhibitory profile. acs.orgnih.gov The synthesis of N'-aryl/(alkyl) substituted N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]guanidines has been achieved in good to excellent yields using microwave-assisted synthesis. byu.edu

The benzyloxy group also offers a handle for further modification. The benzyl group can be deprotected to reveal a hydroxyl group at the C4 position, which can then be subjected to further functionalization. Alternatively, the benzyl group itself can be modified prior to its introduction onto the pyrimidine ring.

A notable reaction involving the amino groups is iodination at the C5 position. Treatment of 2,4-diamino-6-substituted pyrimidines with N-iodosuccinimide (NIS) in acetonitrile (B52724) leads to the corresponding 5-iodo derivatives in high yields. mdpi.com This iodinated intermediate can then participate in cross-coupling reactions to introduce various aryl or other groups at the C5 position.

The following table provides examples of functionalization reactions on diaminopyrimidine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| (S)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | N-Iodosuccinimide, Acetonitrile | (S)-2,4-diamino-5-iodo-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | 96 | mdpi.com |

| (R)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | N-Iodosuccinimide, Acetonitrile | (R)-2,4-diamino-5-iodo-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | 98 | mdpi.com |

Multi-component Reactions and Advanced Synthetic Techniques

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. acs.orgbohrium.com Several MCRs have been developed for the synthesis of the pyrimidine core.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines. Another approach involves a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to afford 4,5-disubstituted pyrimidines. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has also been effectively employed to accelerate the synthesis of pyrimidine derivatives. internationaljournalcorner.combyu.edu For instance, a robust palladium-catalyzed coupling strategy for the synthesis of 4,6-diamino pyrimidine derivatives has been developed using microwave irradiation, significantly reducing reaction times and often improving yields. internationaljournalcorner.com

Advanced techniques such as solid-phase synthesis have also been applied to the production of 2,4-diaminopyrimidine libraries. acs.org This methodology allows for the efficient generation of a large number of analogs for high-throughput screening.

The table below highlights some multi-component and advanced synthetic approaches to pyrimidine synthesis.

| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference(s) |

| Iridium-catalyzed MCR | PN₅P-Ir-pincer complexes | Amidines, Alcohols | Highly substituted pyrimidines | acs.orgbohrium.com |

| Zinc-catalyzed MCR | ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| Palladium-catalyzed coupling | Pd₂(dba)₃, BINAP, Cs₂CO₃, Microwave | 4,6-Dichloropyrimidine, Amines | 4,6-Diaminopyrimidine derivatives | internationaljournalcorner.com |

| Aza-Biginelli reaction | NaHCO₃, DMF, 70 °C | Guanidine, β-keto ester, Aldehyde | Functionalized dihydropyrimidines | nih.govacs.org |

Diazotization and Azo-Derivative Synthesis

Diazotization of the amino groups on the pyrimidine ring, followed by coupling reactions, provides a route to azo-pyrimidine derivatives. These compounds are of interest as dyes and for their potential biological activities. researchgate.net

The general procedure involves treating an aminopyrimidine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This reactive intermediate is then coupled with a suitable aromatic or heterocyclic compound to generate the azo dye. For example, 2-aminopyrimidine (B69317) can be diazotized and coupled with 2-amino-4-nitrophenol (B125904) to produce an azo compound. researchgate.net

While this method is well-established for various aromatic amines, its application to aliphatic amines is often less selective. nih.gov However, recent advancements have shown that diazotization of aliphatic amines can be controlled to achieve selective transformations. nih.gov

The synthesis of pyrimidine-based azo dyes has been reported through the coupling of phenyl pyrimidine 2-amine with different aromatic amines. researchgate.net

Modifications of the Benzyl Ring

Modifications to the benzyl group of this compound can be achieved either by using a pre-functionalized benzyl alcohol in the initial nucleophilic substitution step or by chemical transformation of the benzyl group in the final product.

The use of substituted benzyl alcohols allows for the introduction of a wide range of functional groups onto the benzyl ring, which can be used to fine-tune the properties of the molecule. For example, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has been reported, showcasing a more complex benzyl-containing structure. nih.gov

An alternative strategy involves the use of protecting groups. Benzyl ethers are common protecting groups for hydroxyl functions and can be introduced using reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) in the presence of an acid catalyst. organic-chemistry.org The benzyl group can later be removed under specific conditions to unmask the hydroxyl group for further reactions.

Catalytic Approaches in this compound Synthesis and its Derivatives

Catalysis plays a pivotal role in the modern synthesis of pyrimidine derivatives, offering efficient and selective routes to these important compounds.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N and C-C bonds in the synthesis of functionalized pyrimidines. internationaljournalcorner.comacs.org For instance, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have shown good catalytic activity in various reactions. acs.org Palladium catalysis has also been employed for the C5 substitution of pyrimidine nucleosides. nih.gov Furthermore, a palladium-catalyzed, heteroatom-directed C–H nitration of anilines using a removable pyrimidine directing group has been developed. acs.org

Iridium-based catalysts have been instrumental in the development of multicomponent reactions for pyrimidine synthesis, as mentioned earlier. acs.orgbohrium.com These catalysts enable the sustainable synthesis of pyrimidines from readily available alcohols. Nickel-catalyzed syntheses of pyrimidines via the dehydrogenative multicomponent coupling of alcohols and amidines have also been reported. mdpi.com

Enzyme-catalyzed reactions are also gaining attention for the synthesis of pyrimidines, offering high selectivity and mild reaction conditions. nih.gov The biosynthesis of pyrimidines in organisms involves a series of enzymatic steps, and these enzymes can potentially be harnessed for in vitro synthesis. wikipedia.orgyoutube.comyoutube.comyoutube.com

The following table summarizes various catalytic approaches used in pyrimidine synthesis.

| Catalyst Type | Reaction | Reactants | Product Type | Reference(s) |

| Palladium | Cross-coupling | 4,6-Dichloropyrimidine, Amines | 4,6-Diaminopyrimidine derivatives | internationaljournalcorner.com |

| Palladium | C-H Nitration | Anilines with pyrimidine directing group | Ortho-nitroanilines | acs.org |

| Iridium | Multicomponent reaction | Amidines, Alcohols | Substituted pyrimidines | acs.orgbohrium.com |

| Nickel | Dehydrogenative coupling | Alcohols, Amidines | Pyrimidines | mdpi.com |

| Ruthenium | Tandem synthesis | Guanidine salt, Alcohols | 2-(N-alkylamino)pyrimidines | mdpi.com |

Advanced Structural Characterization of 2,6 Diamino 4 Benzyloxy Pyrimidine and Its Derivatives

Spectroscopic Investigations

Spectroscopic methods are pivotal in the initial characterization and detailed structural elucidation of 2,6-diamino-4-(benzyloxy)pyrimidine and its analogs.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule. For pyrimidine (B1678525) derivatives, these methods are crucial for identifying key vibrational modes.

In studies of related diaminopyrimidine compounds, such as 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, FT-IR and FT-Raman spectroscopy have been effectively used to investigate molecular vibrations. nih.govsigmaaldrich.com The analysis of the spectra, often supported by quantum chemical calculations, allows for the assignment of fundamental frequencies to specific vibrational modes of the pyrimidine ring and its substituents. nih.govsigmaaldrich.com For instance, in 2-(heptylthio)pyrimidine-4,6-diamine, FT-IR spectroscopy helped identify the alkyl sulfide (B99878) moiety attached to the pyrimidine ring through characteristic peaks. mdpi.com

Similarly, for this compound, one would expect to observe characteristic vibrational frequencies corresponding to:

N-H stretching vibrations of the amino groups.

C-N stretching vibrations within the pyrimidine ring and from the amino substituents.

C=C and C=N stretching vibrations of the pyrimidine ring.

Aromatic C-H stretching and bending vibrations of the benzyl (B1604629) group.

C-O-C stretching vibrations of the benzyloxy ether linkage.

The table below presents a hypothetical summary of expected FT-IR and FT-Raman bands for this compound based on data from analogous structures.

| Functional Group | Expected Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3400-3200 | 3400-3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 | 3100-3000 |

| Methylene (CH₂) | C-H Stretch | 2950-2850 | 2950-2850 |

| Pyrimidine Ring | C=N, C=C Stretch | 1650-1550 | 1650-1550 |

| Amino (NH₂) | N-H Bend | 1640-1560 | Not prominent |

| Benzyl Group | Aromatic Ring Stretch | ~1600, ~1500 | ~1600, ~1500 |

| Ether (C-O-C) | Asymmetric Stretch | 1275-1200 | Not prominent |

| Ether (C-O-C) | Symmetric Stretch | 1075-1020 | Not prominent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. For the related 2,4-diamino-5-benzylpyrimidine, the ¹H NMR spectrum shows characteristic signals for the benzyl and pyrimidine protons. nih.gov In the case of this compound, the benzylic protons (CH₂) would likely appear as a singlet, while the aromatic protons of the benzyl group would present as a multiplet. The protons of the amino groups would typically appear as a broad singlet, and the lone proton on the pyrimidine ring would also be a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the pyrimidine ring, the benzyloxy group, and the benzyl aromatic ring. Predicted ¹³C NMR data for a similar benzyloxy-containing compound shows a range of chemical shifts for the aromatic and aliphatic carbons. np-mrd.org The chemical shifts of the pyrimidine ring carbons are particularly informative about the substitution pattern.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. nih.govnp-mrd.orgchemicalbook.comchemicalbook.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine C5-H | ~5.5 - 6.0 | ~80 - 90 |

| Benzyl CH₂ | ~5.0 - 5.5 | ~65 - 75 |

| Benzyl Aromatic C-H | ~7.2 - 7.5 | ~127 - 130 |

| Amino NH₂ | Broad, variable | - |

| Pyrimidine C2, C6 (with NH₂) | - | ~160 - 165 |

| Pyrimidine C4 (with O-benzyl) | - | ~165 - 170 |

| Benzyl Aromatic C (ipso) | - | ~135 - 140 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrimidine derivatives, the absorption bands are typically due to π → π* and n → π* transitions. Studies on 2,6-diamino-4-chloropyrimidine have utilized UV-Vis spectroscopy in conjunction with theoretical calculations to assign the electronic absorption bands. nih.gov The presence of the benzyloxy group in this compound is expected to influence the position and intensity of these absorption maxima due to its electronic effects on the pyrimidine ring. The fluorescence characteristics of pyrimidine derivatives have also been studied, revealing dependencies on the nature of the substituents. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. mdpi.com For this compound (C₁₁H₁₂N₄O), the expected monoisotopic mass is approximately 216.1011 g/mol . chemicalbook.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, a common fragmentation pathway for benzyloxy-containing compounds is the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91).

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of this compound and Related Pyrimidines

For example, the crystal structure of 2,6-diamino-4-chloropyrimidine co-crystallized with benzoic acid shows that the pyrimidine molecule is essentially planar. nih.govresearchgate.net The molecules in the crystal are linked by N-H···O and O-H···N hydrogen bonds, forming supramolecular structures. nih.govresearchgate.net Similarly, in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the molecular structure is stabilized by both intramolecular and intermolecular hydrogen bonds. vensel.org

Based on these related structures, it can be inferred that the crystal structure of this compound would likely feature:

A planar or near-planar pyrimidine ring.

Extensive hydrogen bonding networks involving the amino groups and the pyrimidine nitrogen atoms, potentially forming dimers or extended chains.

Possible π-π stacking interactions between the pyrimidine and benzyl rings of adjacent molecules.

The table below summarizes typical crystallographic parameters that might be expected for this compound, based on data from related pyrimidine structures. nih.govvensel.org

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁/n, or similar |

| Z (molecules per unit cell) | 4 or 8 |

| Hydrogen Bonding | N-H···N, N-H···O |

| π-π Stacking | Present between aromatic rings |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular architecture of this compound derivatives is significantly influenced by a network of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. The amino groups on the pyrimidine ring serve as effective hydrogen bond donors, while the ring nitrogen atoms act as acceptors.

A common motif observed in related structures is the formation of dimers through paired N—H⋯N hydrogen bonds. For instance, in 2-benzylamino-4-benzyloxy-6-methylpyrimidine and 4-benzylamino-2,6-bis(benzyloxy)pyrimidine, molecules pair up to form centrosymmetric R²₂(8) dimers. nih.gov Similarly, 2-benzylamino-4,6-bis(benzyloxy)pyrimidine forms these dimers via paired N—H⋯N hydrogen bonds. nih.govresearchgate.net This robust, self-complementary hydrogen-bonding pattern is a recurring theme in the crystal engineering of aminopyrimidines.

Aromatic π-π stacking is another critical interaction that directs the assembly of these molecules. These interactions occur between the pyrimidine rings and/or the benzyl rings. In many cases, these stacking interactions link the hydrogen-bonded motifs (like chains or dimers) into higher-dimensional sheets or three-dimensional frameworks. nih.govresearchgate.net For example, in the co-crystal of 2,6-diamino-4-chloropyrimidine with benzoic acid, weak π–π interactions with a centroid–centroid distance of 3.5984 (11) Å are observed between pyrimidine rings, further stabilizing the crystal structure. nih.govnih.gov

Table 1: Hydrogen Bonding Parameters in Related Pyrimidine Derivatives

| Compound | Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |

| 2-benzylamino-4-benzyloxy-6-methylpyrimidine | N-H···N | 2.16 | 3.039 (2) | 165 | R²₂(8) dimer | nih.gov |

| 4-benzylamino-2,6-bis(benzyloxy)pyrimidine | N-H···N | 2.15 | 2.980 (2) | 176 | R²₂(8) dimer | nih.gov |

| 2-benzylamino-4,6-bis(benzyloxy)pyrimidine | N-H···N | 2.13 | 2.997 (2) | 170 | R²₂(8) dimer | nih.govresearchgate.net |

| 2,6-diamino-4-chloropyrimidine-benzoic acid | N4—H···O2 | - | - | - | R²₂(8) | nih.govresearchgate.net |

| 2,6-diamino-4-chloropyrimidine-benzoic acid | O1—H···N2 | - | - | - | R²₂(8) | nih.govresearchgate.net |

| 2,6-diamino-4-chloropyrimidine-benzoic acid | N3—H···N1 | - | - | - | Tape | nih.govresearchgate.net |

Supramolecular Assembly and Crystal Packing

The interplay between hydrogen bonding and π-stacking interactions results in the formation of well-defined supramolecular assemblies and specific crystal packing arrangements. The predominant structural motifs observed in derivatives of this compound are chains and sheets. researchgate.netnih.gov

In many N⁴-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine derivatives, a combination of N—H⋯N and N—H⋯O hydrogen bonds links molecules into chains of fused rings. researchgate.net The specific combination of hydrogen bonds dictates the final supramolecular structure, and remarkably, no two structures within a studied series exhibited the exact same combination of hydrogen bond types, highlighting the subtle influence of substituent changes. researchgate.netnih.gov

In other cases, discrete, hydrogen-bonded units are formed first, which then assemble into larger structures. A prime example is the formation of centrosymmetric R²₂(8) dimers, as seen in several benzylamino-benzyloxy-pyrimidine compounds. nih.govnih.govresearchgate.net These dimeric units can remain as discrete entities in the crystal lattice or be further linked by other interactions, such as π-π stacking, to form more extended architectures. nih.gov For instance, in 2-amino-4,6-dimethoxypyrimidine (B117758), hydrogen-bonded chains are linked by aromatic π-π stacking interactions to create a three-dimensional framework. nih.gov

The co-crystal of 2,6-diamino-4-chloropyrimidine and benzoic acid provides an excellent model for complex supramolecular assembly. Here, two acid and two base molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, forming a centrosymmetric 2+2 unit characterized by R²₂(8) and R⁴₂(8) motifs. nih.govnih.gov These units are then extended via N—H⋯N hydrogen bonds into a supramolecular tape structure, which is further stabilized by π–π and C—H⋯π interactions. nih.govnih.gov This demonstrates how a hierarchy of interactions can build complex, multi-dimensional solid-state structures.

Conformational Analysis in the Solid State

While a specific conformational analysis for this compound is not detailed in the provided search results, valuable insights can be drawn from analogous structures. For example, in the co-crystal of 2,6-diamino-4-chloropyrimidine and benzoic acid, the pyrimidine molecule is essentially planar. nih.govresearchgate.net However, the benzoic acid molecule shows a slight twist, with a dihedral angle of 1.28 (9)° between the carboxyl group and the benzene (B151609) ring. nih.govresearchgate.net This indicates that even in relatively rigid systems, small conformational adjustments occur to optimize packing and intermolecular interactions.

The study of isomeric aminodimethoxypyrimidines reveals that the conformation can differ significantly based on substituent placement. While 2-amino-4,6-dimethoxypyrimidine adopts a conformation with one methoxy (B1213986) group syn and one anti to the amino group, the isomer 4-amino-2,6-dimethoxypyrimidine (B1265686) has both methoxy groups adopting a synperiplanar conformation with respect to the ring nitrogen atoms. sci-hub.se This conformational difference directly impacts the subsequent hydrogen-bonding patterns and the resulting supramolecular structure. sci-hub.se By analogy, the conformation of the benzyloxy group in this compound, particularly its orientation relative to the two amino groups, is expected to be a defining feature that influences its crystal packing and interaction profile.

Computational Chemistry and Molecular Modeling of 2,6 Diamino 4 Benzyloxy Pyrimidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations help in understanding the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to achieve a detailed and accurate description of the molecular geometry. nih.govnih.goviosrjournals.org

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For 2,6-Diamino-4-(benzyloxy)pyrimidine, theoretical calculations would reveal a non-planar structure, primarily due to the flexible benzyloxy group. nih.gov The pyrimidine (B1678525) ring itself is expected to be nearly planar. researchgate.netresearchgate.net

Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on DFT calculations for illustrative purposes.

| Parameter | Bond/Atoms | Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C4-C5 | 1.42 | |

| C4-O | 1.36 | |

| O-CH2 | 1.43 | |

| C2-N(amino) | 1.36 | |

| C6-N(amino) | 1.36 | |

| Bond Angles (°) | N1-C2-N3 | 127.0 |

| C4-C5-C6 | 117.0 | |

| C5-C4-O | 115.0 | |

| C4-O-CH2 | 118.0 | |

| Dihedral Angle (°) | C5-C4-O-CH2 | -85.0 |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions within a molecule. It is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from these electronic effects. researchgate.net The analysis focuses on the stabilization energy, E(2), which quantifies the energy of interactions between filled (donor) and empty (acceptor) orbitals. Higher E(2) values indicate stronger electronic interactions.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N at C2-NH2 | π*(N1-C6) | 28.5 | π-conjugation |

| LP (1) N at C6-NH2 | π*(N1-C2) | 27.9 | π-conjugation |

| LP (2) O at C4-O | π*(C4-C5) | 20.1 | Hyperconjugation |

| π (C5-C6) | π*(N1-C2) | 15.4 | Intra-ring delocalization |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyrimidine ring, while the LUMO would be distributed across the pyrimidine ring system. The energy gap helps to characterize its electronic properties and reactivity.

Table 3: Calculated Quantum Chemical Descriptors for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| E HOMO | -5.85 |

| E LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.netresearchgate.net

For this compound, the MEP map would show negative potential concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group due to their high electronegativity. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential, making them potential hydrogen bond donor sites.

The study of protonation is crucial for understanding a molecule's behavior in biological systems and acidic media. Pyrimidine derivatives typically undergo protonation at the ring nitrogen atoms. However, studies on related compounds, such as 2,4,6-pyrimidinetriamine, have shown that protonation can also occur at the C(5) carbon position. nih.gov This alternative protonation leads to the formation of a stable cationic intermediate known as a sigma-complex. nih.gov

Computational analysis can be used to evaluate the relative energies and stability of different protonated forms of this compound, including potential N(1), N(3), and C(5) protonation. Determining the stability of the resulting sigma-complexes provides insight into the molecule's reactivity and potential reaction mechanisms in protic environments.

Molecular Modeling and Docking Simulations

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein or enzyme (receptor). nih.gov This technique is instrumental in drug discovery and design, as it helps to understand the interactions that stabilize the ligand-receptor complex. nih.govnih.gov

A hypothetical molecular docking study could be performed to investigate the interaction of this compound with a relevant biological target, such as dihydrofolate reductase (DHFR), an enzyme that is often targeted by pyrimidine-based drugs. nih.gov The simulation would predict the binding energy, which indicates the strength of the interaction, and identify key amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces.

Table 4: Illustrative Molecular Docking Results for this compound with a Target Protein This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp27, Ile94, Thr113 |

| Hydrophobic Interactions | Ile50, Leu54, Phe31 |

| Key Interaction Type | Hydrogen bonds between amino groups and Asp27; π-π stacking of the benzyl (B1604629) group with Phe31 |

Predictive Binding to Biochemical Targets via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biochemical targets for a compound and estimating the strength of the binding interaction, often expressed as a docking score or binding energy.

While specific docking studies on this compound are not extensively documented in public literature, the approach can be illustrated by studies on closely related diaminopyrimidine derivatives. For instance, various 2,4-diaminopyrimidine (B92962) derivatives have been successfully docked into the ATP-binding site of Focal Adhesion Kinase (FAK), a target in cancer research. nih.gov These studies revealed that the diaminopyrimidine core can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors. nih.gov

Similarly, computational studies on 2-amino-4,6-diarylpyrimidines targeting ABL1 kinase, a key protein in chronic myeloid leukemia, have shown that these molecules can fit into the active site, with their binding pose stabilized by interactions with key amino acid residues. rsc.org For this compound, molecular docking simulations could be employed to screen a wide array of protein targets, such as kinases, dihydrofolate reductase, or other enzymes where the pyrimidine scaffold is known to be active. nih.gov The docking results would predict which proteins it binds to most strongly, prioritizing them for further experimental validation.

Table 1: Illustrative Molecular Docking Targets for Diaminopyrimidine Scaffolds This table is illustrative and based on targets identified for structurally related compounds.

| Target Protein | Protein Family | Associated Disease Area | Potential Role of Diaminopyrimidine |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Tyrosine Kinase | Cancer | ATP-competitive inhibition nih.gov |

| ABL1 Kinase | Tyrosine Kinase | Cancer (Leukemia) | Inhibition of kinase activity rsc.org |

| Dihydrofolate Reductase (DHFR) | Oxidoreductase | Cancer, Infectious Disease | Folic acid antagonism nih.gov |

| Histamine H4 Receptor | GPCR | Inflammation, Pain | Receptor antagonism |

Analysis of Ligand-Target Interactions: Hydrogen Bonds, Hydrophobic Contacts

The stability of a ligand-target complex is determined by a network of non-covalent interactions. Computational tools are essential for visualizing and quantifying these interactions, which primarily include hydrogen bonds and hydrophobic contacts. nih.gov

The 2,6-diaminopyrimidine core of the title compound is rich in hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens). Crystallographic and modeling studies of related compounds confirm the importance of these interactions. For example, in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the diaminopyrimidine moieties form robust intermolecular N-H---N hydrogen bonds, creating stable dimeric structures. vensel.org Similarly, 2-benzylamino-4,6-bis(benzyloxy)pyrimidine forms centrosymmetric dimers through paired N-H---N hydrogen bonds. nih.gov When docked into a protein's active site, the two amino groups of this compound are predicted to act as key hydrogen bond donors, often interacting with backbone carbonyls in the hinge region of kinases or with acidic residues like aspartate in other enzymes. rsc.orgnih.gov

The benzyloxy group at the 4-position introduces significant potential for hydrophobic and other interactions:

Hydrophobic Interactions: The benzyl group's phenyl ring can engage in favorable hydrophobic contacts with nonpolar amino acid residues such as valine, leucine, and isoleucine in the target's binding pocket. nih.gov

Pi-Pi Stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

C-H---Pi Interactions: The benzyl group can also act as a C-H donor in interactions with aromatic residues.

These hydrophobic and aromatic interactions are crucial for optimizing binding affinity and selectivity. nih.gov The ether oxygen in the benzyloxy substituent can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding site.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Computational methods accelerate SAR derivation by predicting the impact of structural modifications before synthesis.

For the 2,6-diaminopyrimidine scaffold, computational SAR studies on related molecules provide a framework for understanding the role of each substituent. For example, in pyrido[2,3-d]pyrimidines, the nature of the benzyl substituent was found to be critical for inhibitory activity against dihydrofolate reductase. nih.gov

By comparing this compound with analogs like 2,6-Diamino-4-chloropyrimidine, computational models can elucidate key SAR trends. researchgate.net A typical computational SAR workflow would involve:

Docking a series of virtual analogs with different substituents at the 4-position into a validated protein target.

Calculating and comparing the predicted binding energies.

Analyzing changes in interactions (e.g., loss of a hydrophobic contact, gain of a hydrogen bond) to explain differences in predicted affinity.

This analysis can guide the design of more potent analogs. For instance, modifying the substitution pattern on the benzyl ring (e.g., adding methoxy (B1213986) or halogen groups) could enhance hydrophobic interactions or introduce new hydrogen bonds, potentially improving binding affinity and selectivity. nih.govnih.gov

Table 2: Conceptual SAR Insights for 4-Substituted 2,6-Diaminopyrimidines This table presents a conceptual SAR based on general principles and findings from related pyrimidine series.

| Position 4 Substituent | Predicted Interaction Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| -Cl (Chloro) | Halogen bonding, small hydrophobic | Moderate affinity | Small size may not fully occupy hydrophobic pocket. researchgate.net |

| -O-CH₃ (Methoxy) | H-bond acceptor, small hydrophobic | Moderate affinity | Lacks extensive hydrophobic contact. |

| -O-CH₂-Ph (Benzyloxy) | H-bond acceptor, large hydrophobic, pi-stacking | High affinity | Fills hydrophobic pocket, enables aromatic interactions. nih.gov |

| -O-CH₂-(p-CF₃-Ph) | H-bond acceptor, enhanced hydrophobic | Potentially higher affinity | CF₃ group can enhance hydrophobic packing and block metabolism. |

Drug Likeness Prediction via Computational Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several computational filters, based on the statistical analysis of known drugs, are used for this evaluation. A widely used set of rules is Lipinski's Rule of Five.

Preevaluation of drug-likeness is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. nih.gov Computational tools like SwissADME can calculate these properties from a molecule's 2D structure. nih.gov

For this compound, we can predict its key physicochemical properties:

Table 3: Predicted Physicochemical Properties and Drug-Likeness for this compound These values are estimates calculated from standard computational algorithms and are for illustrative purposes.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ~230.26 g/mol | ≤ 500 | Yes |

| LogP (octanol/water partition coeff.) | ~1.8 - 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (from two -NH₂ groups) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 5 (3 ring N, 1 ether O, 1 N in NH₂) | ≤ 10 | Yes |

| Molar Refractivity | ~67 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | ~90 Ų | ≤ 140 Ų | Yes |

The predicted parameters for this compound suggest that it fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. Its moderate polar surface area (TPSA) suggests it may have good cell membrane permeability. These computational predictions mark the compound as having a favorable drug-like profile, warranting further investigation.

Biochemical Interaction Mechanisms of 2,6 Diamino 4 Benzyloxy Pyrimidine and Its Analogues

Enzymatic Target Binding and Inhibition Profiling

The biological activity of 2,6-diamino-4-(benzyloxy)pyrimidine and its analogues stems from their ability to bind to and modulate the function of several critical enzymes. The primary targets identified in research literature include Pteridine Reductase 1 (PTR1), Dihydrofolate Reductase (DHFR), and O6-Alkylguanine-DNA Alkyltransferase (AGAT).

Pteridine reductase 1 (PTR1) is a vital enzyme in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species. It provides a metabolic bypass for Dihydrofolate Redractase (DHFR), another key enzyme in the folate pathway. This bypass mechanism allows the parasites to evade the effects of classical DHFR inhibitors, making PTR1 an attractive target for antiparasitic drug development.

The compound 4-(benzyloxy)pyrimidine-2,6-diamine, has been identified as an inhibitor of Trypanosoma brucei PTR1 (TbPTR1). Its interaction with the enzyme has been structurally characterized, confirming its binding within the active site. The diaminopyrimidine core is a common feature among inhibitors of both PTR1 and DHFR, which can be attributed to the chemical similarity between the natural folate substrates of these enzymes and the inhibitor scaffold. This dual inhibition potential is a key area of research, as simultaneous targeting of both PTR1 and DHFR could produce a synergistic effect, enhancing antiparasitic activity and preventing the development of drug resistance.

Dihydrofolate reductase (DHFR) is an essential enzyme in most organisms, responsible for converting dihydrofolate into tetrahydrofolate, a key cofactor in the synthesis of nucleotides and certain amino acids. The 2,4-diaminopyrimidine (B92962) structure is a well-established pharmacophore for DHFR inhibitors, with the classic antibacterial drug Trimethoprim being a prime example. These compounds act as competitive inhibitors, mimicking the binding of the natural substrate, dihydrofolate.

While specific inhibitory data for this compound against DHFR is not extensively detailed in readily available literature, the broader class of 2,4-diamino-5-benzylpyrimidines has been thoroughly investigated. Structure-activity relationship (SAR) studies reveal that substitutions on the benzyl (B1604629) ring significantly influence inhibitory potency and selectivity. For instance, the presence and positioning of methoxy (B1213986) groups on the benzyl ring of Trimethoprim are crucial for its high affinity and selectivity for bacterial DHFR over the human enzyme. frontiersin.org The binding affinity of these inhibitors is often enhanced by the presence of the cofactor NADPH in the enzyme's active site, a phenomenon known as cooperativity, which can differ between species and contribute to selectivity. frontiersin.org

Table 1: Inhibitory Activity of Selected Diaminopyrimidine Analogues against Dihydrofolate Reductase (DHFR) from Various Organisms

| Compound | Organism/Enzyme | IC50 (µM) | Selectivity Index (vs. Human) |

| Trimethoprim | Cryptosporidium parvum (Cp-I) | 4.0 | ~222 |

| Trimethoprim | Cryptosporidium parvum (Cp-II) | 3.8 | ~234 |

| Trimethoprim | Human | 890 | 1 |

| Piritrexim Analogue (21) | Pneumocystis carinii | 0.0023 | Not Selective |

| Piritrexim Analogue (21) | Toxoplasma gondii | 0.00088 | Not Selective |

| Piritrexim Analogue (12) | Pneumocystis carinii | 90.4 | Not Selective |

Data compiled from studies on various diaminopyrimidine derivatives. IC50 is the concentration required for 50% inhibition. Selectivity Index is the ratio of IC50 (Human DHFR) / IC50 (Pathogen DHFR). Data from multiple sources. researchgate.net

O6-Alkylguanine-DNA alkyltransferase (AGAT or MGMT) is a crucial DNA repair protein that protects cells from the mutagenic effects of alkylating agents. It functions by transferring alkyl groups from the O6 position of guanine (B1146940) in DNA to one of its own cysteine residues, a suicide mechanism that irreversibly inactivates the protein. In cancer therapy, tumor cells can use AGAT to resist treatment with alkylating chemotherapy drugs. Therefore, inhibitors of AGAT can act as chemo-sensitizers, enhancing the efficacy of these drugs.

Derivatives of this compound have been synthesized and evaluated as potent inactivators of human AGAT. pnas.org Specifically, the introduction of a nitro or nitroso group at the 5-position of the pyrimidine (B1678525) ring yields highly active compounds. Studies show that 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine is a significantly more potent inhibitor of AGAT than the benchmark inhibitor O6-benzylguanine. frontiersin.orgpnas.org The corresponding 5-nitro derivative is less potent than the 5-nitroso compound but still shows activity. pnas.org This indicates that the electron-withdrawing nature of the 5-substituent plays a critical role in the inactivation mechanism.

Table 2: Comparative Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase (AGAT) by Benzyloxy)pyrimidine Derivatives

| Compound | Relative Inhibitory Strength |

| O6-benzylguanine | 1 |

| 4-(Benzyloxy)-2,6-diamino-5-nitrosopyrimidine | 50 |

| 2,4-Diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | 125 |

Relative inhibitory strength is normalized to O6-benzylguanine. Data sourced from a study on a series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives. frontiersin.orgpnas.org

The inactivation of AGAT by these pyrimidine derivatives potentiates the cytotoxicity of chloroethylnitrosourea-based drugs, confirming that their mechanism of enhancement is the inhibition of DNA repair. pnas.org

While the primary focus has been on PTR1, DHFR, and AGAT, the versatile diaminopyrimidine scaffold has been explored for its potential to interact with other enzymes. For example, various pyrimidine derivatives have been investigated as kinase inhibitors. Given that kinases are a large and diverse family of enzymes with critical roles in cell signaling, this represents a significant area of research. Patents have described pyrimidine-2,4-diamine derivatives as potential kinase inhibitors.

Furthermore, some studies have suggested that pyrimidine derivatives can exhibit anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX). The general mechanism of these interactions often involves the inhibitor binding to the enzyme's active site or an allosteric site, leading to a conformational change that blocks substrate binding and subsequent catalytic activity. However, specific studies detailing the interaction of this compound with these other enzyme classes are limited.

Molecular Basis of Biochemical Selectivity

Achieving selectivity is a critical goal in drug design to maximize therapeutic efficacy while minimizing off-target effects. For this compound and its analogues, the basis of selectivity varies depending on the target enzyme.

DHFR Selectivity: The selectivity of diaminopyrimidine inhibitors for bacterial DHFR over human DHFR is a classic example. This selectivity is not always due to simple differences in binding affinity in a binary complex. A key factor is the cooperative binding with the cofactor NADPH. frontiersin.org In E. coli DHFR, the binding of NADPH significantly increases the affinity for trimethoprim, an effect that is much weaker in mammalian DHFR. frontiersin.org Furthermore, subtle differences in the amino acid residues lining the active site can be exploited. For instance, some mycobacterial DHFRs possess a unique "glycerol pocket" that is absent in human DHFR, providing an opportunity to design inhibitors with side chains that specifically occupy this pocket, thereby enhancing selectivity.

PTR1 vs. DHFR Selectivity: Achieving selectivity between the parasitic PTR1 and DHFR enzymes, or between the parasite enzymes and the human host's DHFR, is challenging. Both PTR1 and DHFR bind folate-like molecules, and their active sites share similarities. Consequently, many 2,4-diaminopyrimidine derivatives show low-micromolar inhibition of both enzymes and thus have a poor selectivity index. This lack of selectivity can be a double-edged sword: while dual inhibition might be therapeutically advantageous in parasites, cross-reactivity with human DHFR can lead to toxicity.

AGAT Selectivity: For AGAT inactivators, selectivity can be modulated by substitutions on the inhibitor. For example, studies on O6-benzylguanine analogues have shown that modifying the benzyl group can alter their effectiveness. pnas.org Similarly, for the benzyloxypyrimidine series, substitutions on the benzyl ring influence inhibitory potency. Modifications at the meta or para positions of the benzyl group are generally better tolerated than those at the ortho position, suggesting that steric hindrance near the ether linkage can negatively impact binding to the AGAT active site. pnas.org

In Vitro Biochemical Assay Methodologies for Interaction Analysis

A variety of in vitro biochemical assays are employed to characterize the interactions between this compound analogues and their enzyme targets.

Spectrophotometric Assays: For reductase enzymes like PTR1 and DHFR, the most common assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the enzyme's catalytic cycle. The rate of this reaction is monitored in the presence of varying concentrations of the inhibitor to determine parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

AGAT Inactivation Assays: The activity of AGAT is often measured by its ability to repair a specific DNA lesion. An assay can involve incubating the enzyme with a DNA substrate containing a radiolabeled alkyl group (e.g., [3H]methyl) on a guanine base. The transfer of the radiolabel from the DNA to the AGAT protein can be quantified, typically by separating the protein from the DNA and measuring its radioactivity. To test inhibitors, the enzyme is pre-incubated with the compound before the addition of the damaged DNA substrate. The reduction in DNA repair corresponds to the inactivation of the enzyme.

Biophysical and Structural Methods: To understand the molecular details of binding, several advanced techniques are used. X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Saturation Transfer Difference (STD-NMR), can be used to identify which parts of a ligand are in close contact with the protein in solution.

Computational Modeling: Methods like molecular docking and molecular dynamics simulations are used to predict and analyze the binding poses of inhibitors within the enzyme's active site. frontiersin.org These computational approaches help rationalize structure-activity relationships and guide the design of new, more potent, and selective inhibitors.

Biochemical Transformation Pathways and Metabolism (Enzymatic)

The biochemical transformation of xenobiotics, including therapeutic agents and other chemical compounds, is a critical process that dictates their efficacy, duration of action, and potential for toxicity. For this compound, while direct and specific metabolic studies are not extensively documented in publicly available literature, its metabolic fate can be inferred from the well-established biotransformation pathways of structurally related diaminopyrimidine and benzyloxy-containing compounds. The enzymatic metabolism of this compound is anticipated to be primarily governed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of drugs and other foreign compounds.

The metabolism of pyrimidine analogues and their nucleosides generally involves anabolic or catabolic pathways similar to those for endogenous pyrimidines. youtube.comyoutube.com These pathways can lead to the activation or inactivation of the compound. For substituted pyrimidines, the nature and position of the substituents heavily influence the metabolic routes.

Predicted Metabolic Pathways

Based on its chemical structure, two primary enzymatic pathways are predicted for the metabolism of this compound: O-debenzylation and N-oxidation .

O-Debenzylation:

The benzyloxy group is a common motif in drug design and is known to undergo O-debenzylation, a specific type of O-dealkylation, catalyzed by CYP enzymes. This reaction involves the removal of the benzyl group to yield a hydroxylated metabolite. In the case of this compound, this would lead to the formation of 2,6-Diamino-4-hydroxypyrimidine (also known as 2,6-Diaminopyrimidin-4(1H)-one) and benzaldehyde, which is further metabolized to benzoic acid.

Studies on other benzyloxy-containing molecules, such as 7-benzyloxy-4-trifluoromethyl-coumarin (BFC), have shown that this O-debenzylation is primarily mediated by CYP1A2 and CYP3A4, with minor contributions from CYP2C9 and CYP2C19. drugbank.com The metabolism of BFC to its hydroxylated counterpart, 7-hydroxy-4-trifluoromethyl-coumarin (HFC), has been well-characterized and serves as a model for this type of biotransformation. drugbank.com Kinetic analysis of BFC metabolism in human liver microsomes revealed a mean Kₘ of 8.3 µM and a Vₘₐₓ of 454 pmol/min/mg protein, indicating an efficient enzymatic process. drugbank.com

N-Oxidation:

The diaminopyrimidine core of the molecule presents another potential site for metabolic transformation. The amino groups can undergo N-oxidation, a reaction also frequently catalyzed by the CYP system. This process involves the addition of an oxygen atom to one of the nitrogen atoms of the amino groups. While specific studies on this compound are lacking, research on other 2,4-diamino-6-substituted pyrimidines has demonstrated the formation of N-oxides. chemicalbook.com This N-oxygenation is mediated by a cytochrome P450 dependent system. chemicalbook.com

The following table summarizes the predicted enzymatic transformations of this compound.

| Transformation Pathway | Proposed Enzyme(s) | Substrate | Expected Metabolite(s) |

| O-Debenzylation | Cytochrome P450 (CYP1A2, CYP3A4) | This compound | 2,6-Diamino-4-hydroxypyrimidine, Benzaldehyde |

| N-Oxidation | Cytochrome P450 | This compound | This compound N-oxide |

It is important to note that the relative contribution of each pathway in vivo would depend on various factors, including the specific CYP isoforms present in an individual, their level of expression, and the presence of any co-administered drugs that could act as inducers or inhibitors of these enzymes. nih.gov

The resulting metabolites from these transformations, such as 2,6-Diamino-4-hydroxypyrimidine, are generally more polar than the parent compound, which facilitates their renal excretion. The formation of these metabolites represents a detoxification pathway, converting the lipophilic parent compound into more water-soluble forms.

Further research, including in vitro studies with human liver microsomes and recombinant CYP enzymes, as well as in vivo animal studies, would be necessary to definitively elucidate the specific metabolic pathways of this compound and to quantify the formation of its various metabolites.

Applications of 2,6 Diamino 4 Benzyloxy Pyrimidine in Chemical Research

Utilization as a Versatile Organic Synthetic Intermediate

2,6-Diamino-4-(benzyloxy)pyrimidine serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its structural predecessor, 2,4-diamino-6-hydroxypyrimidine (B22253), can be prepared through the condensation of ethyl cyanoacetate (B8463686) with guanidine (B92328) in a basic medium. google.com The hydroxyl group of this precursor can then be converted to a benzyloxy group via Williamson ether synthesis, a common and efficient method for forming ethers. nih.gov This benzylation step not only modifies the electronic properties of the pyrimidine (B1678525) ring but also provides a handle for further chemical transformations.

One of the most well-documented applications of this compound is as a reactant in the preparation of inhibitors for O6-alkylguanine-DNA alkyltransferase (AGAT). This enzyme is involved in DNA repair, and its inhibition can enhance the efficacy of certain anticancer drugs. The diaminopyrimidine core provides a key recognition element for the enzyme's active site.

The amino groups at the 2 and 6 positions of the pyrimidine ring are nucleophilic and can participate in a variety of chemical reactions. These include condensation reactions with carbonyl compounds to form Schiff bases and coupling reactions to introduce new substituents. mdpi.com The versatility of the diaminopyrimidine scaffold allows for the systematic modification of the molecule to fine-tune its properties for specific applications. For instance, the amino groups can be functionalized to create a library of derivatives for screening in drug discovery programs. nih.gov

The general synthetic route to related 2,4-diaminopyrimidine (B92962) derivatives often involves a multi-step process that can include chlorination of the corresponding hydroxypyrimidine, followed by nucleophilic substitution. mdpi.com The benzyloxy group in the target compound offers an alternative to the chloro-intermediate, potentially allowing for milder reaction conditions in subsequent steps.

Scaffold for Ligand Design in Chemical Biology and Material Science

The 2,6-diaminopyrimidine framework is a privileged scaffold in medicinal chemistry, known for its ability to mimic the hydrogen bonding patterns of nucleobases and interact with various biological targets. rcsb.org This makes this compound an attractive starting point for the design of new ligands with potential therapeutic applications.

The diaminopyrimidine core can form multiple hydrogen bonds, which is a key feature for binding to the hinge region of many protein kinases. nih.gov For example, derivatives of 2,4-diaminopyrimidine have been developed as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. By modifying the substituents on the pyrimidine ring, researchers can achieve high selectivity for specific kinase isoforms.

Furthermore, the diaminopyrimidine structure is found in a class of antibiotics that act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria. rcsb.org The ability to introduce diverse substituents at the 4-position, such as the benzyloxy group, allows for the exploration of the inhibitor binding pocket and the optimization of potency and selectivity.

Beyond its applications in chemical biology, the scaffold of this compound holds promise in materials science. The planar pyrimidine ring, coupled with the potential for extensive hydrogen bonding and π-π stacking interactions, can be exploited to construct supramolecular assemblies with ordered structures. A poly(azomethine-urethane) based on 2,4-diamino-6-hydroxypyrimidine has been synthesized and shown to act as a fluorescent probe for the detection of copper ions. nih.govresearchgate.net This suggests that derivatives of this compound could be developed into novel sensors and functional materials.

Development in Materials Science Research

The unique electronic and structural properties of pyrimidine derivatives have spurred their investigation in the field of materials science. The combination of an electron-deficient pyrimidine ring with electron-donating amino groups in this compound creates a "push-pull" system, which is a common design motif for materials with interesting optical and electronic properties.

Exploration of Electronic and Photonic Properties

While specific experimental data on the electronic and photonic properties of this compound are not yet widely available, studies on related diaminopyrimidine compounds provide valuable insights. The photoluminescence characteristics of a poly(azomethine-urethane) derived from 2,4-diamino-6-hydroxypyrimidine have been investigated, showing that its emission intensity is solvent-dependent. nih.govresearchgate.net This solvatochromism is indicative of a change in the electronic distribution in the excited state and is a desirable property for sensing applications.

Computational studies on similar pyrimidine derivatives have been used to calculate properties such as ionization potential and electron affinity, which are crucial for understanding their behavior in electronic devices. acs.org For instance, density functional theory (DFT) calculations have been employed to correlate the electronic properties of pyrimidinone derivatives with their observed biological activity. acs.org Such computational approaches could be applied to this compound to predict its electronic and photonic behavior and guide the design of new materials.

Non-Linear Optical (NLO) Activity Characterization

Materials with significant non-linear optical (NLO) activity are in high demand for applications in optoelectronics, including frequency conversion and optical switching. The "push-pull" electronic structure inherent in many substituted pyrimidines makes them promising candidates for NLO materials.

Although direct NLO characterization of this compound has not been reported, the investigation of related compounds suggests potential in this area. For example, the NLO properties of other organic molecules containing similar functional groups have been studied using techniques like the Z-scan method to determine the nonlinear refractive index. Computational chemistry is also a powerful tool for predicting the NLO response of molecules. The hyperpolarizability, a measure of the NLO activity, can be calculated using quantum chemical methods. These theoretical predictions can help to identify promising candidates for synthesis and experimental characterization.

Given the structural similarities to other NLO-active pyrimidine derivatives, it is plausible that this compound and its derivatives could exhibit interesting NLO properties, warranting further investigation in this exciting area of materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-Diamino-4-(benzyloxy)pyrimidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-2,6-diaminopyrimidine with benzyl alcohol derivatives. For example, microwave-assisted reactions in ethanol at 150°C under sealed conditions yield efficient substitution . Statistical experimental design (e.g., factorial design) can minimize trials while optimizing parameters like temperature, solvent, and reaction time . Characterization via -NMR and melting point analysis confirms purity and structure .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : -NMR is critical for confirming the benzyloxy group (δ 5.0–5.5 ppm for OCHPh) and amino protons (δ 6.5–7.5 ppm). -NMR identifies the pyrimidine ring carbons (C-2/C-6 at ~160 ppm) and benzyl carbons. Melting point analysis (e.g., 166–167°C for analogs) provides additional purity validation .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound’s sensitivity to moisture and oxidation necessitates storage under inert atmospheres (N/Ar) at low temperatures (−20°C). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH-varied solutions monitored by HPLC) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and scalability?

- Methodological Answer : Multivariate analysis (e.g., 2 factorial design) identifies critical factors (e.g., reagent stoichiometry, solvent polarity). For instance, optimizing benzyl alcohol equivalents and reaction time reduces byproducts. Response surface methodology (RSM) further refines non-linear relationships between variables .

Q. What computational strategies predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for substitution reactions, while machine learning tools (e.g., PISTACHIO/BKMS_METABOLIC databases) predict feasible synthetic pathways. ICReDD’s reaction path search methods integrate these with experimental validation to prioritize high-yield routes .

Q. How to resolve discrepancies between computational predictions and experimental results in derivative synthesis?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. Hybrid approaches, such as molecular dynamics simulations with explicit solvent models, improve accuracy. Experimental validation via in-situ IR or MS monitors reaction progress to identify unmodeled intermediates .

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Methodological Answer : The compound serves as a scaffold for purine/pyrimidine analogs. For example, alkylation at the 4-position (e.g., using MeI/NaH in THF) generates methylated derivatives with potential kinase inhibitory activity. Subsequent functionalization (e.g., Suzuki coupling) diversifies the pharmacophore .

Q. How do surface interactions impact its application in material science or catalysis?

- Methodological Answer : Adsorption studies on TiO or silica surfaces (via microspectroscopic imaging) reveal interactions affecting catalytic activity. Controlled surface functionalization (e.g., silanization) enhances stability in heterogeneous catalysis .

Q. What methodologies assess its bioactivity in medicinal chemistry research?

- Methodological Answer : Structure-activity relationship (SAR) studies combine synthetic diversification (e.g., introducing halogens or aryl groups) with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., DHFR) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。